molecular formula C22H18N4O B3608396 N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide

N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3608396
M. Wt: 354.4 g/mol
InChI Key: KAIHKONGLVPKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and AMPA receptors play a crucial role in mediating fast synaptic transmission. DMQX has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and stroke.

Mechanism of Action

N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. By binding to these receptors, this compound blocks the action of glutamate, thereby reducing the excitatory activity of neurons in the brain. This can lead to a reduction in seizures and a decrease in the severity of stroke-induced brain damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate from neurons, which can help to prevent excitotoxicity and reduce the severity of seizures. This compound has also been shown to increase the expression of neuroprotective proteins, such as brain-derived neurotrophic factor (BDNF), which can help to protect neurons from damage.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has a number of advantages for use in lab experiments. It is a highly selective antagonist of the AMPA subtype of glutamate receptors, which means that it can be used to specifically target these receptors without affecting other types of glutamate receptors. This compound is also relatively easy to synthesize, which makes it readily available for use in experiments.
One limitation of this compound is that it can be difficult to administer in vivo, as it has poor solubility in water. This can make it challenging to achieve consistent dosing in animal models. Additionally, this compound has a relatively short half-life, which means that it may need to be administered multiple times in order to maintain therapeutic levels in the brain.

Future Directions

There are a number of potential future directions for research on N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more effective methods for administering this compound in vivo, such as the use of lipid-based formulations to improve solubility. Another area of interest is the development of more selective AMPA receptor antagonists, which could help to reduce the potential for off-target effects.
Another potential direction for research is the use of this compound in combination with other drugs for the treatment of neurological disorders. For example, this compound has been shown to enhance the anticonvulsant effects of other drugs, such as carbamazepine. Combining this compound with other drugs could help to improve therapeutic outcomes and reduce the potential for side effects.
Overall, this compound is a promising compound with a range of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and potential applications, but it has the potential to be a valuable tool for the treatment of neurological disorders.

Scientific Research Applications

N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant effects in animal models of epilepsy, and it has also been shown to reduce the severity of ischemic brain damage in animal models of stroke. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.

properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-14-11-15(2)24-21(12-14)26-22(27)18-13-20(16-7-9-23-10-8-16)25-19-6-4-3-5-17(18)19/h3-13H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIHKONGLVPKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 5
N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 6
N-(4,6-dimethyl-2-pyridinyl)-2-(4-pyridinyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.